

N-Methylbenzamide CAS number and molecular structure

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Compound of Interest

Compound Name: N-Methylbenzamide

Cat. No.: B147266

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An In-depth Technical Guide to N-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Methylbenzamide**, a versatile organic compound with significant applications in pharmaceutical synthesis and broader chemical research. This document details its chemical and physical properties, experimental protocols for its synthesis, and insights into its biological activities and relevant signaling pathways.

Core Compound Information

N-Methylbenzamide is an amide derivative of benzoic acid and methylamine. Its chemical structure is fundamental to its utility as a building block in the synthesis of a variety of more complex molecules.^[1]

Molecular Structure:

 N-Methylbenzamide molecular structure

Image source: ChemSpider

CAS Number: 613-93-4^[2]^[3]^[4]^[5]^[6]^[7]^[8]^[9]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-Methylbenzamide**.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO	[2] [3] [5] [6] [7] [8] [9]
Molecular Weight	135.16 g/mol	[2]
Appearance	Off-white crystalline solid	[2] [4]
Melting Point	76-78 °C	[3] [4]
Boiling Point	167 °C at 11 mmHg	[3] [4]
Solubility	Insoluble in water. [3] [4] Soluble in ethanol. [10]	[3] [4] [10]
Density	1.1031 g/cm ³ (estimate)	[3]
Vapor Pressure	0.00052 mmHg at 25 °C	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **N-Methylbenzamide**.

Spectrum Type	Key Identifiers/Notes	Source(s)
¹ H NMR	Spectra available in CDCl ₃ and DMSO-d ₆ .	[11] [12] [13]
¹³ C NMR	Spectrum available in DMSO-d ₆ .	[13]
Mass Spectrum (EI)	Data available from NIST.	[6]
Infrared (IR) Spectrum	Gas-phase spectrum available from NIST.	[9]

Experimental Protocols

Detailed methodologies for the synthesis of **N-Methylbenzamide** are critical for researchers. Below are established protocols.

Synthesis from Benzoic Acid

This protocol involves the conversion of benzoic acid to its acid chloride, followed by a reaction with methylamine.^[14]

- Acid Chloride Formation:
 - Add benzoic acid (8 mmol), dry dichloromethane (DCM, 20 mL), and a catalytic amount of N,N-dimethylformamide (DMF) to a 100 mL round-bottom flask.
 - Cool the reaction mixture to 0°C and stir for 5 minutes.
 - Add oxalyl chloride (1.3 equiv.) dropwise to the reaction mixture and stir at room temperature for 4 hours.
 - Concentrate the resulting mixture under reduced pressure to obtain the crude acid chloride.
- Amidation:
 - To the crude acid chloride, add a catalytic amount of 4-dimethylaminopyridine, dry DCM (15 mL), methylamine (2 M in THF, 1.3 equiv.), and triethylamine (1.4 equiv.) in a 100 mL round-bottom flask.
 - Cool the reaction mixture to 0°C.
 - Stir the reaction mixture at room temperature for 12 hours.
- Work-up and Purification:
 - Add water (40 mL) and separate the organic layer.
 - Extract the aqueous layer with DCM (3 x 30 mL).
 - Wash the combined organic layer with saturated aqueous NaHCO₃ solution (30 mL) followed by water (30 mL).
 - Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography (20% ethyl acetate in hexane as eluent) to obtain **N-methylbenzamide**.

Synthesis from Methyl Benzoate

This method describes the direct amidation of an ester with methylamine under pressure.^[15]

- Reaction Setup:
 - In an autoclave, place methyl benzoate (1 mol) and ammonium chloride (0.06 mol).
 - Evacuate the autoclave and then introduce methylamine (2.5 mol).
- Reaction Conditions:
 - Heat the mixture to 100°C with stirring. An overpressure of 7 bar will be established.
 - The reaction is complete after approximately 5 hours, indicated by a decrease in pressure.
- Product Isolation:
 - After cooling and pressure equalization, remove the resulting methanol and excess methylamine in vacuo.
 - The product is obtained as yellowish crystals.

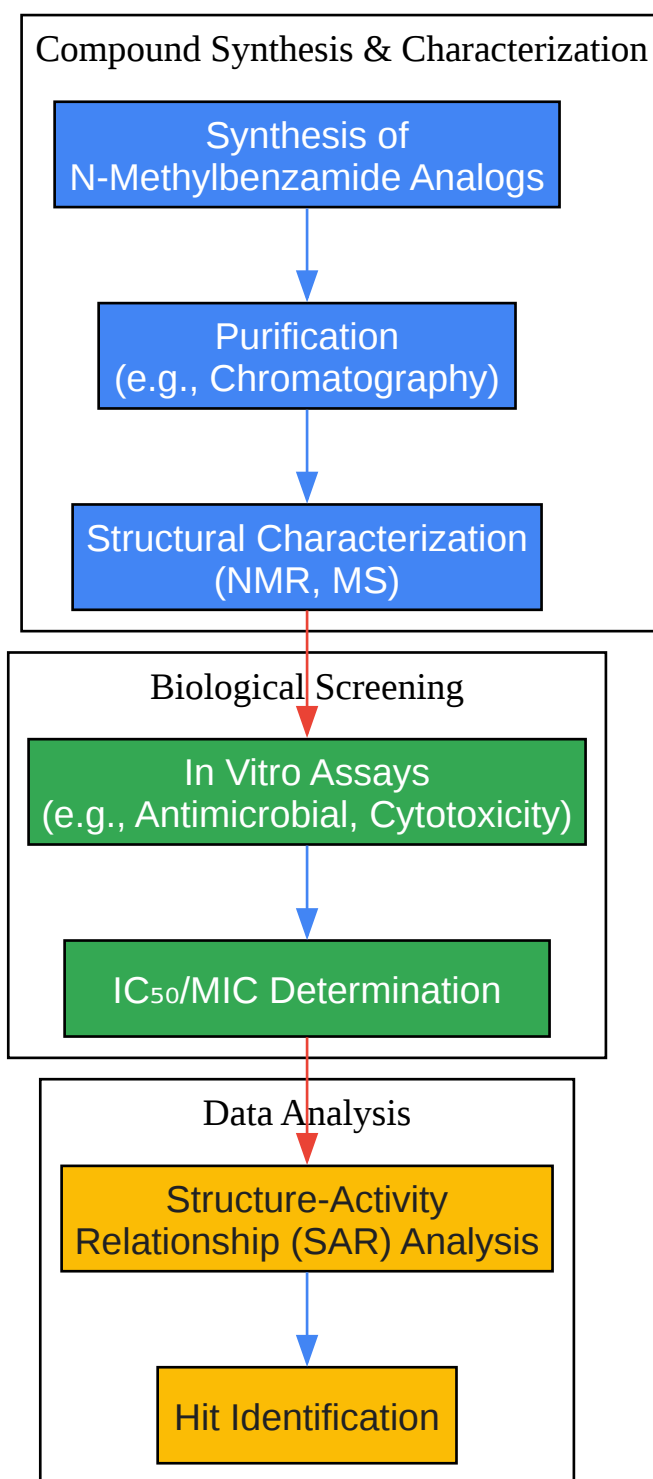
Biological Activity and Applications

N-Methylbenzamide serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics, antipyretics, and anti-inflammatory drugs.^[1] It is also recognized as an important pesticide intermediate.^[4]

Notably, **N-Methylbenzamide** and its derivatives exhibit a range of biological activities. It has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A).^[4] Furthermore, the broader class of benzamides, to which **N-Methylbenzamide** belongs, has shown potential for antimicrobial and anticancer effects.^{[16][17]} The benzamide scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.^[16]

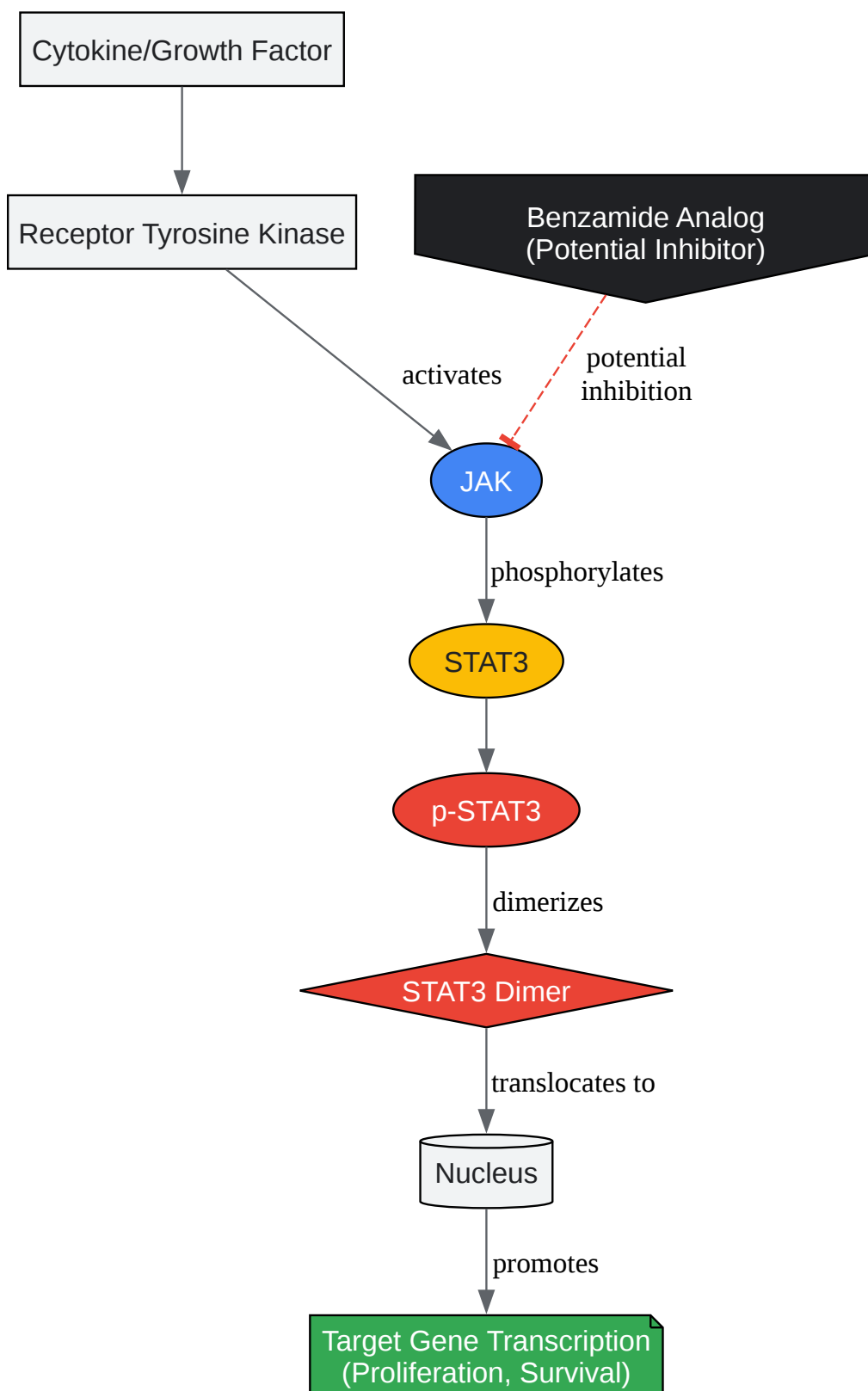
Visualizations

The following diagrams illustrate workflows and pathways relevant to the study of benzamide derivatives.



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Caption: A general experimental workflow for the synthesis and biological evaluation of benzamide analogs.



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Caption: Potential inhibition of the STAT3 signaling pathway by benzamide analogs.

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